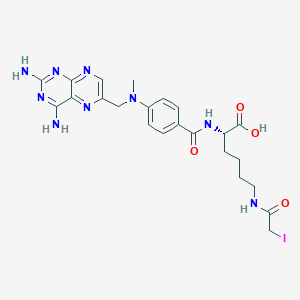
Lysine-iodoacetylmethotrexate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine-iodoacetylmethotrexate if a Folic Acid Antagonist.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Lysine-iodoacetylmethotrexate, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer: Synthesis typically involves conjugating methotrexate with iodoacetylated lysine under controlled pH (7.0–8.5) to preserve reactive thiol groups. Purification requires reversed-phase HPLC with UV detection at 302 nm (characteristic of methotrexate’s absorbance). Structural validation combines 1H-NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Researchers must document reaction yields, purity (>95%), and reproducibility across batches .
Q. How does this compound function as a folic acid antagonist in biochemical assays?
- Methodological Answer: The compound competitively inhibits dihydrofolate reductase (DHFR) by mimicking folate’s pteridine ring. To quantify inhibition, use enzyme kinetics (e.g., Michaelis-Menten plots) with recombinant DHFR and monitor NADPH oxidation at 340 nm. Include controls for non-specific binding (e.g., excess folate) and validate using siRNA knockdown of DHFR in cell models .
Advanced Research Questions
Q. What are the key challenges in designing cellular uptake studies for this compound, and how can researchers mitigate confounding variables?
- Methodological Answer: Challenges include variable membrane permeability due to the compound’s hydrophilicity. Use radiolabeled 14C-Lysine-iodoacetylmethotrexate to track intracellular accumulation via scintillation counting. Normalize data to protein content and account for efflux pumps (e.g., ABC transporters) using inhibitors like verapamil. Confocal microscopy with fluorescent analogs (e.g., FITC conjugates) can visualize subcellular localization .
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental models?
- Methodological Answer: Discrepancies often arise from assay conditions (pH, serum proteins) or cell line-specific folate receptor expression. Conduct a systematic review using PRISMA guidelines to aggregate published IC50 values. Perform meta-regression to identify covariates (e.g., incubation time, temperature). Validate findings via cross-laboratory reproducibility studies with standardized protocols .
Q. What computational strategies are effective for predicting this compound’s off-target interactions in proteomic screens?
- Methodological Answer: Use molecular docking (AutoDock Vina) to model interactions with non-DHFR targets, prioritizing conserved cysteine residues. Validate predictions with thermal shift assays (TSA) to measure protein stability changes. Integrate results with CRISPR-Cas9 knockout libraries to identify synthetic lethal interactions in cancer cell lines .
Q. Data Analysis and Interpretation
Q. How should researchers handle batch-to-batch variability in this compound’s biological activity?
- Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to correlate impurities (<2%) with activity shifts. Establish acceptance criteria for critical quality attributes (CQAs) like solubility and aggregation state via dynamic light scattering (DLS) .
Q. What statistical frameworks are appropriate for analyzing dose-response synergism between this compound and other antifolates?
- Methodological Answer: Apply the Chou-Talalay combination index (CI) method. Calculate CI values using CompuSyn software, with CI < 0.9 indicating synergism. Confirm with isobologram analysis and mechanistic studies (e.g., folate pathway metabolite profiling via LC-MS) .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when sharing this compound datasets?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR spectra, HPLC chromatograms, and cytotoxicity data in repositories like Zenodo. Provide detailed metadata, including instrument calibration logs and cell culture conditions (e.g., passage number, media batch) .
Propiedades
Número CAS |
82339-36-4 |
|---|---|
Fórmula molecular |
C23H28IN9O4 |
Peso molecular |
621.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C23H28IN9O4/c1-33(12-14-11-28-20-18(29-14)19(25)31-23(26)32-20)15-7-5-13(6-8-15)21(35)30-16(22(36)37)4-2-3-9-27-17(34)10-24/h5-8,11,16H,2-4,9-10,12H2,1H3,(H,27,34)(H,30,35)(H,36,37)(H4,25,26,28,31,32)/t16-/m0/s1 |
Clave InChI |
NDRPUTRIAJPVPS-INIZCTEOSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)CI)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lysine iodoacetylmethotrexate lysine-iodoacetyl-methotrexate lysine-iodoacetylmethotrexate N(alpha) (4-amino-4-deoxy-N(10)-methylpteroyl)-N(epsilon)-(iodoacetyl) lysine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















